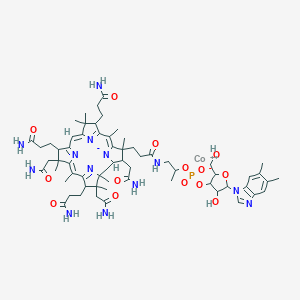![molecular formula C18H20ClNO5S B224603 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid, also known as BCS-1, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. BCS-1 is primarily used as a tool for studying the role of certain enzymes and proteins in biological processes.
Mecanismo De Acción
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide compound that inhibits the activity of certain enzymes and proteins by binding to them and preventing their normal function. One of the primary targets of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the activity of other enzymes and proteins, including dihydropteroate synthase and protein kinase C.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid depend on the specific target of the compound. Inhibition of carbonic anhydrase by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. Inhibition of dihydropteroate synthase by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids. Inhibition of protein kinase C by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in cellular signaling pathways that are involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets and study their effects on biological processes. However, one limitation of using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is its potential toxicity to cells and organisms. Careful dosing and monitoring of cell viability is necessary when using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in experiments.
Direcciones Futuras
There are several future directions for research on 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is the development of new sulfonamide compounds that are more selective and less toxic than 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is the study of the role of sulfonamides in cancer and other diseases. Finally, the use of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in drug discovery and development is an area of active research, with the potential for the development of new therapeutics that target specific enzymes and proteins.
Métodos De Síntesis
The synthesis of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 2-butoxy-5-chloro-4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cellular signaling pathways. One of the primary uses of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is as a tool for studying the role of sulfonamides in biological processes. Sulfonamides are a class of drugs that inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid. 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has been used to investigate the mechanism of action of sulfonamides and their effects on enzyme activity.
Propiedades
Nombre del producto |
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C18H20ClNO5S |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
2-[(2-butoxy-5-chloro-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c1-3-4-9-25-16-10-12(2)14(19)11-17(16)26(23,24)20-15-8-6-5-7-13(15)18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,21,22) |
Clave InChI |
CLOQBBFGRQWCSL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
SMILES canónico |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
